molecular formula C16H21N3OS B2752046 N-isopropyl-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1206996-55-5

N-isopropyl-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2752046
CAS No.: 1206996-55-5
M. Wt: 303.42
InChI Key: XPQZILWGYFPRDB-UHFFFAOYSA-N
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Description

N-isopropyl-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide: is a synthetic organic compound characterized by its unique structure, which includes an imidazole ring substituted with a p-tolyl group and a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps:

  • Formation of the Imidazole Ring: : The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde (in this case, p-tolualdehyde).

  • Thioacetamide Introduction: : The thioacetamide group is introduced through a nucleophilic substitution reaction. This involves the reaction of the imidazole derivative with thioacetic acid or its derivatives under basic conditions.

  • N-isopropyl Substitution: : The final step involves the alkylation of the nitrogen atom on the imidazole ring with isopropyl halide (e.g., isopropyl bromide) in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the thioacetamide group, potentially leading to the formation of amines or thiols.

    Substitution: The aromatic ring and the imidazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents (e.g., bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines and Thiols: From reduction reactions.

    Substituted Imidazoles: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, N-isopropyl-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazole ring is known to interact with various biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Medicine

In medicine, derivatives of this compound are investigated for their pharmacological properties. The presence of the imidazole ring and the thioacetamide group suggests potential activity as enzyme inhibitors or receptor modulators, which could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.

Mechanism of Action

The mechanism of action of N-isopropyl-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, potentially inhibiting their activity. The thioacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their function. These interactions can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-isopropyl-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.

    N-isopropyl-2-((1-methyl-5-(p-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide: Similar structure but with a p-chlorophenyl group instead of a p-tolyl group.

    N-isopropyl-2-((1-methyl-5-(p-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide: Similar structure but with a p-methoxyphenyl group instead of a p-tolyl group.

Uniqueness

The uniqueness of N-isopropyl-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the p-tolyl group can enhance its lipophilicity, potentially improving its ability to interact with biological membranes and targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[1-methyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-11(2)18-15(20)10-21-16-17-9-14(19(16)4)13-7-5-12(3)6-8-13/h5-9,11H,10H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQZILWGYFPRDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C)SCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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